Bis(2,2,3,3-tetrafluoropropyl) sulphate
Overview
Description
Bis(2,2,3,3-tetrafluoropropyl) sulphate is a chemical compound with the molecular formula C6H6F8O4S and a molecular weight of 326.16 g/mol . It is known for its unique properties due to the presence of multiple fluorine atoms, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3-tetrafluoropropyl) sulphate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2C3H4F4OH+H2SO4→(C3H4F4O)2SO2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,3,3-tetrafluoropropyl) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the sulphate group, leading to the formation of different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of fluorinated organic compounds .
Scientific Research Applications
Bis(2,2,3,3-tetrafluoropropyl) sulphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of Bis(2,2,3,3-tetrafluoropropyl) sulphate involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s ability to form strong bonds with these targets, leading to inhibition or modification of their activity. The sulphate group plays a crucial role in the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,3,3-tetrafluoropropyl) ether
- Bis(2,2,3,3-tetrafluoropropyl) carbonate
- Bis(2,2,3,3-tetrafluoropropyl) phosphate
Uniqueness
Bis(2,2,3,3-tetrafluoropropyl) sulphate is unique due to its sulphate group, which imparts distinct chemical and physical properties compared to its analogs. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
bis(2,2,3,3-tetrafluoropropyl) sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F8O4S/c7-3(8)5(11,12)1-17-19(15,16)18-2-6(13,14)4(9)10/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNNKSVRTCALAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OS(=O)(=O)OCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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